4-[(5Z)-4-oxo-5-(pyridin-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid
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Overview
Description
4-(4-Oxo-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-3-yl)benzoic acid is a complex organic compound that features a thiazolidinone core structure. This compound is notable for its potential applications in medicinal chemistry due to its unique structural properties, which include a thiazolidinone ring fused with a pyridine moiety and a benzoic acid group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Oxo-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-3-yl)benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Thiazolidinone Core: The initial step involves the reaction of thiosemicarbazide with an appropriate α,β-unsaturated carbonyl compound to form the thiazolidinone ring. This reaction is usually carried out in the presence of a base such as triethylamine in ethanol.
Pyridine Ring Introduction: The next step involves the introduction of the pyridine ring through a condensation reaction with pyridine-3-carbaldehyde. This step is typically performed under reflux conditions in ethanol.
Benzoic Acid Group Addition: Finally, the benzoic acid group is introduced through a coupling reaction with 4-bromobenzoic acid in the presence of a palladium catalyst and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-(4-Oxo-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-3-yl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually carried out in anhydrous solvents such as tetrahydrofuran or ethanol.
Substitution: Alkyl halides, acyl chlorides; reactions are often performed in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
4-(4-Oxo-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-3-yl)benzoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of enzymes involved in metabolic pathways.
Medicine: Explored for its potential anticancer, antimicrobial, and anti-inflammatory properties. Studies have shown that derivatives of this compound exhibit significant activity against various cancer cell lines.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-(4-Oxo-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-3-yl)benzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound is known to interact with enzymes such as kinases and proteases, inhibiting their activity. This inhibition can disrupt various cellular processes, leading to the observed biological effects.
Pathways Involved: The compound can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation. For example, it may inhibit the NF-κB pathway, which plays a crucial role in inflammation and cancer progression.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinone Derivatives: Compounds such as 2,4-thiazolidinedione and 5-benzylidene-2-thioxothiazolidin-4-one share structural similarities with 4-(4-Oxo-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-3-yl)benzoic acid.
Pyridine Derivatives: Compounds like pyridine-3-carboxylic acid and 2,6-dimethylpyridine also exhibit similar chemical properties.
Uniqueness
4-(4-Oxo-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-3-yl)benzoic acid is unique due to the combination of its thiazolidinone core, pyridine ring, and benzoic acid group. This unique structure contributes to its diverse chemical reactivity and potential biological activities, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C16H10N2O3S2 |
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Molecular Weight |
342.4 g/mol |
IUPAC Name |
4-[(5Z)-4-oxo-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid |
InChI |
InChI=1S/C16H10N2O3S2/c19-14-13(8-10-2-1-7-17-9-10)23-16(22)18(14)12-5-3-11(4-6-12)15(20)21/h1-9H,(H,20,21)/b13-8- |
InChI Key |
JKKCRRFBFGBHPL-JYRVWZFOSA-N |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)C(=O)O |
Canonical SMILES |
C1=CC(=CN=C1)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
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